Lithium benzoate
Overview
Description
Benzoic acid (lithium), also known as lithium benzoate, is a chemical compound with the formula LiC₇H₅O₂. It is the lithium salt of benzoic acid and appears as a white crystalline powder. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Mechanism of Action
- It interacts with postsynaptic G proteins, affecting second messenger systems like adenyl cyclase (AC) and cyclic adenosine monophosphate (cAMP) associated with dopamine transmission .
- Additionally, it modulates the NMDA receptor and inhibits the myoinositol second messenger system, which impacts glutamate neurotransmission .
- Dopamine Pathways :
- Glutamate Pathways :
- Lithium inhibits inositol monophosphatase-1, preventing inositol depletion-related mitochondrial dysfunction .
- It may also influence G-protein function by modulating ADP-ribosylation of G-proteins .
- It interacts with neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Lithium benzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit bacteria and fungi, acting as a preservative . In biochemical reactions, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to improve mitochondrial function and attenuate reactive oxygen species in neuronal cells . These interactions are crucial for its neuroprotective effects and potential therapeutic applications.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been demonstrated to protect neurons from neurotoxin insults by improving mitochondrial function and reducing reactive oxygen species levels . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It promotes neurogenesis and enhances cognitive function in animal models of Alzheimer’s disease . These cellular effects highlight the potential of this compound as a therapeutic agent for neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, and regulate cholinergic and glucose metabolism . This compound also inhibits neuroinflammation, oxidative stress, and apoptosis while preserving mitochondrial function . These molecular interactions contribute to its neuroprotective properties and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can maintain its stability and efficacy over extended periods . It has been observed to improve mitochondrial function and reduce reactive oxygen species levels consistently over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve cognitive function and protect against neurodegenerative damage . At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the benzoate catabolic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, influencing its localization and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in mitochondria, where it exerts its neuroprotective effects by improving mitochondrial function and reducing reactive oxygen species levels . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
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From Benzoic Acid and Lithium Hydroxide
Reaction: Benzoic acid reacts with lithium hydroxide to form lithium benzoate and water.
Conditions: The reaction typically occurs in an aqueous medium with heating.
Equation: C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.
-
From Benzyl Alcohol
Reaction: Benzyl alcohol is oxidized to benzoic acid, which then reacts with lithium hydroxide.
Conditions: Oxidation is carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Equation: C₆H₅CH₂OH + [O] → C₆H₅COOH; C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.
Industrial Production Methods
Catalytic Oxidation of Toluene:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reaction: Benzoic acid (lithium) can undergo oxidation to form various products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Products: Oxidation typically yields benzoic acid derivatives.
-
Reduction
Reaction: Reduction of benzoic acid (lithium) can lead to the formation of benzyl alcohol.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Products: Benzyl alcohol is the major product.
-
Substitution
Reaction: Benzoic acid (lithium) can undergo nucleophilic substitution reactions.
Reagents: Common reagents include alkyl halides and acid chlorides.
Scientific Research Applications
Benzoic acid (lithium) has a wide range of applications in scientific research:
-
Chemistry
-
Biology
Antimicrobial Agent: Acts as an antimicrobial agent in various biological studies.
-
Medicine
-
Industry
Polymer Production: Utilized in the synthesis and modification of polymers.
Comparison with Similar Compounds
Benzoic acid (lithium) can be compared with other similar compounds:
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Sodium Benzoate
Similarity: Both are salts of benzoic acid and have antimicrobial properties.
Difference: Sodium benzoate is more commonly used as a food preservative.
-
Potassium Benzoate
Similarity: Similar antimicrobial activity and applications in food preservation.
Difference: Potassium benzoate is preferred in low-sodium diets.
-
Calcium Benzoate
Similarity: Used as a preservative and in the synthesis of polymers.
Difference: Calcium benzoate has different solubility properties compared to lithium benzoate.
Benzoic acid (lithium) stands out due to its unique applications in catalysis and electrochemistry, making it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
553-54-8 |
---|---|
Molecular Formula |
C7H6LiO2 |
Molecular Weight |
129.1 g/mol |
IUPAC Name |
lithium;benzoate |
InChI |
InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI Key |
FGQFWXDBSIBYLO-UHFFFAOYSA-N |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] |
SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] |
Canonical SMILES |
[Li].C1=CC=C(C=C1)C(=O)O |
553-54-8 | |
physical_description |
White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What neuroprotective effects have been observed with lithium benzoate (LiBen)?
A1: Studies show that LiBen can: * Improve mitochondrial function: LiBen enhances mitochondrial function, crucial for neuronal survival and function, potentially through multiple mechanisms including modulation of mitochondrial bioenergetics and oxidative stress pathways. [] * Reduce reactive oxygen species (ROS): LiBen effectively scavenges ROS, protecting neurons from oxidative damage. [, ] * Improve cognition and memory: In animal models, LiBen administration shows promise in improving cognitive function and spatial memory, potentially by mitigating the underlying pathological processes associated with neurodegenerative diseases. []
Q2: How does LiBen compare to lithium or sodium benzoate alone in terms of neuroprotection?
A2: Research suggests that LiBen displays superior neuroprotective effects and oral bioavailability compared to lithium or sodium benzoate alone, either individually or combined. [] This highlights the synergistic potential of combining lithium and benzoate moieties in a single molecule.
Q3: What is the proposed mechanism for LiBen's cognitive protection in Alzheimer's disease models?
A3: LiBen has demonstrated a reduction in senile plaque deposition in the brains of Alzheimer’s disease animal models. [] This, alongside its effects on mitochondrial function and ROS, suggests a multi-target approach to neuroprotection.
Q4: What makes LiBen useful in fabricating lithium niobate (LiNbO3) optical waveguides?
A4: LiBen plays a critical role in the proton exchange process used to fabricate optical waveguides in LiNbO3. It acts as a buffering agent when added to benzoic acid, controlling the proton concentration during the exchange process and preventing surface damage to the LiNbO3 crystal, particularly in Y-cut orientations. [, , , , , ]
Q5: How does the concentration of LiBen in the proton exchange melt affect waveguide properties?
A5: Increasing the concentration of LiBen in the benzoic acid melt: * Slows down the proton exchange process: This allows for finer control over the waveguide depth and refractive index profile. [, , ] * Reduces the surface index increment: This helps to tailor the waveguide's optical properties for specific applications. [] * Can lead to the formation of different crystalline phases in the proton-exchanged LiNbO3, influencing the waveguide's optical and physical characteristics. [, ]
Q6: Can LiBen help achieve both high refractive index change and preserved nonlinear optical properties in LiNbO3 waveguides?
A6: Yes, using a dilute melt of benzoic acid with a carefully controlled low concentration of LiBen, researchers have achieved high refractive index change (δne ~ 0.1) while maintaining the nonlinear optical properties of LiNbO3. [] This is crucial for applications like second-harmonic generation.
Q7: What is the role of annealing in the fabrication of LiBen-modified LiNbO3 waveguides?
A7: Annealing, a heat treatment step after proton exchange, is crucial for: * Improving the stability of the waveguide refractive index profile [, , ] * Reducing propagation losses, leading to better performance. [, ] * Removing hydrogen-bonded OH groups, which can negatively impact waveguide properties. []
Q8: What are the advantages of using LiBen-modified proton exchange over titanium diffusion for LiNbO3 waveguide fabrication?
A8: LiBen-modified proton exchange offers several benefits over titanium diffusion, including: * Lower fabrication cost [] * Higher optical power handling capability, leading to a larger dynamic range for signal processing applications. []
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C7H5LiO2, and its molecular weight is 128.05 g/mol.
Q10: Are there alternative lithium salts used as matrices in MALDI-MS for analyzing hydrocarbons and wax esters?
A10: Yes, research has explored lithium salts like lithium salicylate, lithium vanillate, and lithium 2,5-dimethoxybenzoate as potential matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). [] These salts facilitate the ionization of analytes through lithium cation attachment.
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